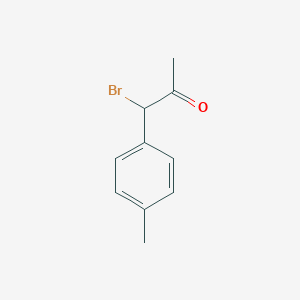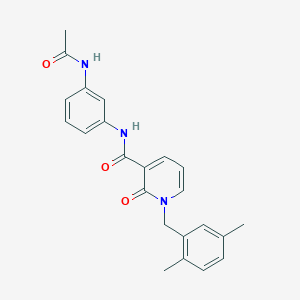
N-(3-acetamidophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetamidophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism
Research on compounds like acetaminophen (N-acetyl-p-aminophenol) and its metabolites provides insights into the pharmacokinetics and metabolism of analgesic drugs. Studies have been conducted to understand how these compounds are processed in the body, including their absorption, distribution, metabolism, and excretion. The pharmacokinetics of intravenous acetaminophen in elderly patients, for example, highlighted age and sex as significant factors affecting drug metabolism, indicating a higher exposure in older age groups Liukas et al., 2011.
Hepatotoxicity and Liver Protection
Several studies focus on the hepatotoxic effects of overdose and the protective effects of various compounds against liver damage. For instance, research on the protective effects of luteolin against acetaminophen-induced acute liver failure in mice demonstrated antioxidant and anti-inflammatory properties that mitigate liver injury Tai et al., 2015. These findings are crucial for developing therapies to prevent or treat drug-induced liver damage.
Antioxidative and Anti-inflammatory Activities
Compounds with antioxidative and anti-inflammatory activities are of significant interest in medicinal chemistry. Research on the effects of certain flavonoids and other plant extracts on oxidative stress and inflammation markers in the context of drug-induced toxicity provides a foundation for developing new therapeutic agents. The association between acetaminophen exposure and oxidative DNA and RNA damage, as shown in studies on urinary concentrations of acetaminophen and oxidative stress biomarkers in children, underscores the importance of understanding these mechanisms Sun et al., 2021.
Drug-Induced Toxicity and Safety Evaluations
The evaluation of drug-induced toxicity and the safety profiles of pharmaceutical compounds are critical areas of research. Studies on the hepatoprotective action of various plant extracts against acetaminophen toxicity, for example, contribute to the identification of potential therapeutic agents that can mitigate the adverse effects of drug overdose Heidarian et al., 2014.
properties
IUPAC Name |
N-(3-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-9-10-16(2)18(12-15)14-26-11-5-8-21(23(26)29)22(28)25-20-7-4-6-19(13-20)24-17(3)27/h4-13H,14H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJZHFQJGBSFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2766827.png)
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766828.png)
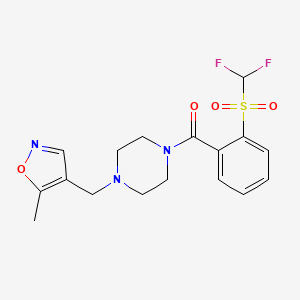
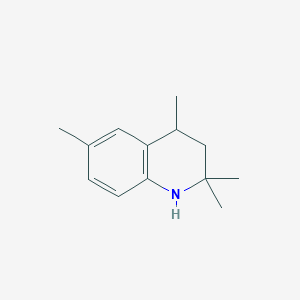

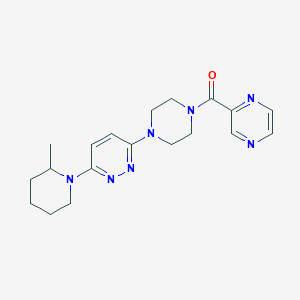
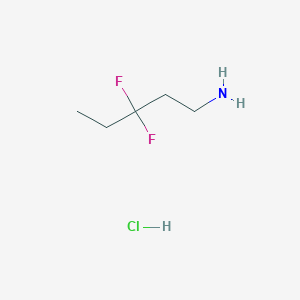
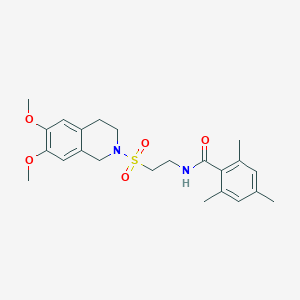
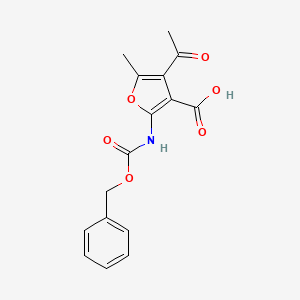
![N-(2-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766846.png)
